molecular formula C10H19NO2 B13341538 3-Amino-3-(4-methylcyclohexyl)propanoic acid

3-Amino-3-(4-methylcyclohexyl)propanoic acid

Cat. No.: B13341538
M. Wt: 185.26 g/mol
InChI Key: YIJIYIFOIBRKDM-UHFFFAOYSA-N
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Description

3-Amino-3-(4-methylcyclohexyl)propanoic acid is an organic compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . This compound is characterized by the presence of an amino group, a cyclohexyl ring with a methyl substituent, and a propanoic acid moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-methylcyclohexyl)propanoic acid typically involves the reaction of 4-methylcyclohexanone with a suitable amine source under controlled conditions. One common method includes the reductive amination of 4-methylcyclohexanone using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an appropriate solvent like methanol or ethanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-methylcyclohexyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Amino-3-(4-methylcyclohexyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-methylcyclohexyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclohexyl ring provides hydrophobic interactions, while the propanoic acid moiety can participate in ionic interactions. These combined effects contribute to the compound’s biological activity and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(4-methylcyclohexyl)propanoic acid is unique due to its cyclohexyl ring with a methyl substituent, which provides distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

3-amino-3-(4-methylcyclohexyl)propanoic acid

InChI

InChI=1S/C10H19NO2/c1-7-2-4-8(5-3-7)9(11)6-10(12)13/h7-9H,2-6,11H2,1H3,(H,12,13)

InChI Key

YIJIYIFOIBRKDM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(CC(=O)O)N

Origin of Product

United States

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